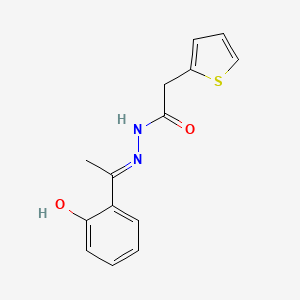![molecular formula C16H16O4 B11680515 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate](/img/structure/B11680515.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen ring fused with a cyclopentane ring, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specified duration . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Generating reactive oxygen species: The compound may generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Modulating signaling pathways: It can modulate various signaling pathways, including those involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen derivative with similar structural features.
1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A donor-acceptor fluorophore with different functional groups but similar applications in research.
Uniqueness
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate is unique due to its fused ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) butanoate |
InChI |
InChI=1S/C16H16O4/c1-2-4-15(17)19-10-7-8-12-11-5-3-6-13(11)16(18)20-14(12)9-10/h7-9H,2-6H2,1H3 |
InChIキー |
AULMUWDGFUGITP-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B11680440.png)
![3-chloro-N-(4-chlorophenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11680446.png)
![4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680448.png)
![4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11680454.png)
![Ethyl 2-[2-(2,6-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11680460.png)
![ethyl 4-{3-[(E)-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11680472.png)

![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11680475.png)
![4-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B11680477.png)
![2-[(5E)-5-{[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11680482.png)
![(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11680484.png)
![5-({[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B11680494.png)

![[(5E)-5-(5-benzyl-2-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11680504.png)
